Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
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Overview
Description
Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a non-4-ene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of a bicyclo[6.1.0]non-4-ene derivative, which is then esterified to form the ethyl ester. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. This includes the use of industrial-grade solvents and catalysts, as well as continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in the functionalization of biomolecules for various studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as responsive hydrogels.
Mechanism of Action
The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,8S,9s)-bicyclo[6.1.0]non-4-ene-9-methyl N-succinimidyl carbonate: Used for functionalizing lysine residues in elastin-like polypeptides.
9-Oxabicyclo[6.1.0]non-4-ene: A bicyclic hydrocarbon with applications in various scientific research endeavors.
Uniqueness
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise functionalization and modification of molecules.
Biological Activity
Ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has gained attention for its biological activity, particularly in the field of bioorthogonal chemistry. This article delves into its biological properties, synthesis methods, and applications in various biochemical contexts.
Structural Characteristics
This compound features a unique bicyclic structure that contributes to its reactivity and stability. The compound's molecular formula is C12H18O2, and it has a molecular weight of approximately 194.28 g/mol . Its stereochemical configuration plays a crucial role in its interaction with biological systems.
Biological Activity
The primary biological significance of this compound lies in its utility as a bioorthogonal reagent. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes, making them invaluable for labeling biomolecules such as proteins and nucleic acids .
- Bioorthogonal Reactions : The compound is designed to participate in selective tagging reactions, which allow for the visualization and tracking of biomolecules within cells or organisms without disrupting their function.
- Reactivity : this compound exhibits high reactivity due to its strained bicyclic system, which enhances its ability to undergo cycloaddition reactions .
Synthesis
The synthesis of this compound involves several key steps:
- Starting Material : The synthesis typically begins with 1,5-cyclooctadiene.
- Reactions : A series of reactions including cyclization and functionalization leads to the formation of the final product.
- Yield : The overall yield can vary based on the specific synthetic route employed but is generally optimized for efficiency .
Applications
This compound has various applications in biochemical research:
- Molecular Probes : It serves as a molecular probe for studying protein interactions and cellular processes.
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate | Bicyclic | Different stereochemistry affecting reactivity |
Bicyclo[6.1.0]nonyne carboxylic acid | Bicyclic | Strained alkyne functionality for enhanced reactivity |
Endo-bicyclo[6.1.0]nonene derivatives | Bicyclic | Variations in substituents leading to different electronic properties |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Cellular Imaging : In vivo imaging studies demonstrated the compound's ability to selectively label proteins without disrupting cellular functions.
- Protein Interaction Studies : Research indicated that this compound could effectively tag specific proteins in complex mixtures, facilitating the study of protein interactions in live cells .
Properties
IUPAC Name |
ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ACNMEMRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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